molecular formula C9H10O8 B1265402 Cyclopentane-1,2,3,4-tetracarboxylic acid CAS No. 3724-52-5

Cyclopentane-1,2,3,4-tetracarboxylic acid

Cat. No.: B1265402
CAS No.: 3724-52-5
M. Wt: 246.17 g/mol
InChI Key: WOSVXXBNNCUXMT-UHFFFAOYSA-N
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Description

Cyclopentane-1,2,3,4-tetracarboxylic acid is an organic compound with the molecular formula C9H10O8. It is a cyclopentane derivative with four carboxylic acid groups attached to the cyclopentane ring.

Mechanism of Action

Target of Action

Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTC) has been found to form complexes with metals such as Al (III), Y (III), and Ga (III) . These complexes have been isolated in solid state from aqueous solutions . In addition, CPTC has been used in the synthesis of metal-organic frameworks (MOFs) with metals like Mn and Cd .

Mode of Action

The mode of action of CPTC is primarily through its interaction with these metal ions. It forms 1:1 complexes with the metal ions , and in the case of MOFs, it acts as a linker connecting metal ions into a framework . The formation of these complexes and frameworks can lead to changes in the properties of the metal ions, potentially influencing their reactivity .

Biochemical Pathways

For instance, Al (III), Y (III), and Ga (III) are known to be involved in various biological processes, including signal transduction and enzyme activation .

Pharmacokinetics

Its ability to form complexes with metal ions suggests that it could potentially influence the bioavailability of these ions .

Result of Action

The molecular and cellular effects of CPTC’s action are largely dependent on the metal ions it interacts with. For instance, in the case of MOFs, the formation of the framework can lead to changes in the physical and chemical properties of the material, which could potentially influence its reactivity and other properties .

Action Environment

The action of CPTC can be influenced by various environmental factors. For instance, the formation of complexes with metal ions and the synthesis of MOFs are often carried out under specific conditions, such as certain pH levels and temperatures . These conditions can influence the formation of the complexes and frameworks, and thus the action of CPTC.

Biochemical Analysis

Biochemical Properties

Cyclopentane-1,2,3,4-tetracarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). The compound’s four carboxylic acid groups allow it to coordinate with metal ions, forming strong metal-ligand bonds . This coordination ability makes it a valuable ligand in the synthesis of MOFs with tunable pore sizes and high surface areas . Additionally, this compound interacts with Zn2+ ions with high affinity, which is crucial in various biochemical processes .

Cellular Effects

This compound influences cellular functions by interacting with various cell types and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form coordination complexes with metal ions can impact cellular processes that depend on metal ion availability and distribution . Furthermore, its interactions with biomolecules can modulate gene expression and influence metabolic pathways within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and metal ions. The compound’s four carboxylic acid groups can undergo partial or complete deprotonation, allowing it to form multiple coordination modes with metal ions . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and metal ion involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as pH and temperature, which can affect its long-term effects on cellular function . Studies have shown that this compound can undergo hydrolysis and other degradation processes, impacting its efficacy in biochemical reactions . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular processes and metabolic pathways. At higher dosages, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s carboxylic acid groups can participate in reactions catalyzed by enzymes such as dehydrogenases and decarboxylases . These interactions can affect metabolic flux and alter metabolite levels within cells . Additionally, this compound can influence the activity of metabolic enzymes by binding to their active sites or regulatory domains .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s carboxylic acid groups can facilitate its binding to specific transporters, allowing it to be taken up by cells and distributed to various cellular compartments . This localization can impact the compound’s activity and function, as it may accumulate in specific tissues or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications can direct it to particular compartments or organelles within cells . For example, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production . Its presence in other organelles, such as the nucleus or endoplasmic reticulum, can also impact cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentane-1,2,3,4-tetracarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclopentane derivatives. For example, cyclopentane can be oxidized using potassium permanganate (KMnO4) under acidic conditions to introduce carboxylic acid groups at the 1, 2, 3, and 4 positions of the cyclopentane ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using suitable oxidizing agents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Cyclopentane-1,2,3,4-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum hydride can yield cyclopentane-1,2,3,4-tetraol .

Scientific Research Applications

Cyclopentane-1,2,3,4-tetracarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Cyclopentane-1,2,3,4-tetracarboxylic acid can be compared with other similar compounds, such as:

    1,2,4,5-benzene-tetracarboxylic acid: Another tetracarboxylic acid with a benzene ring instead of a cyclopentane ring.

    Cyclohexane-1,2,3,4-tetracarboxylic acid: Similar structure but with a cyclohexane ring.

    1,2,3,4-butanetetracarboxylic acid: A linear tetracarboxylic acid with a butane backbone.

The uniqueness of this compound lies in its cyclopentane ring, which imparts different steric and electronic properties compared to its analogs .

Properties

IUPAC Name

cyclopentane-1,2,3,4-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSVXXBNNCUXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958404
Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
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Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3724-52-5, 3786-91-2
Record name 1,2,3,4-Cyclopentanetetracarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name r-1,c-2,c-3,c-4-Cyclopentanetetracarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958404
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Record name R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cyclopentane-1,2,3,4-tetracarboxylic acid contribute to the formation of metal-organic frameworks (MOFs)?

A2: this compound acts as an organic linker in the construction of MOFs [, , ]. Its four carboxylate groups can coordinate with metal ions, forming stable, three-dimensional structures. The flexibility of the cyclopentane ring allows the molecule to adopt different conformations, leading to diverse MOF architectures with unique properties. For instance, it can form chiral MOFs despite starting from a meso form, demonstrating in situ resolved chirality [].

Q2: What is the significance of the different enantiomers observed in this compound-based MOFs?

A3: The presence of different enantiomers of this compound within MOFs is noteworthy because the starting material is often a meso compound []. This indicates that during MOF synthesis, the molecule undergoes a configurational conversion, breaking its inherent symmetry and resulting in the formation of distinct enantiomers within the final structure. This phenomenon has implications for the chirality and potential applications of the resulting MOFs, particularly in areas like enantioselective catalysis or chiral separations.

Q3: Can you elaborate on the application of this compound in inhibiting unwanted mineral deposits?

A4: Research demonstrates that this compound (CPTCA) effectively inhibits aragonite deposition on poly(methyl methacrylate) (PMMA) surfaces []. This property makes it a promising candidate for phosphate-free inhibition of mineral scale formation, particularly in applications like dishwashers, where aragonite deposition on plastic components is undesirable. The specific mechanism by which CPTCA inhibits aragonite crystal growth on PMMA requires further investigation but likely involves interfering with crystal nucleation and growth processes. This finding highlights the potential of CPTCA as an environmentally friendly alternative to traditional phosphate-based inhibitors.

Q4: Are there computational studies on this compound and its derivatives?

A5: Yes, Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed to understand the relative stability of different conformations of this compound []. These calculations help explain the observed prevalence of specific enantiomers in MOF structures, correlating the theoretical stability of different conformations with their likelihood of forming during synthesis. This exemplifies the use of computational methods to elucidate the structural preferences and reactivity of this molecule and its derivatives.

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